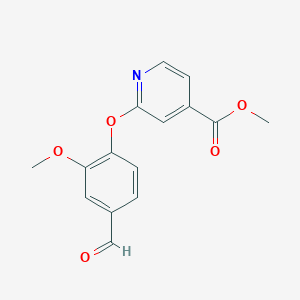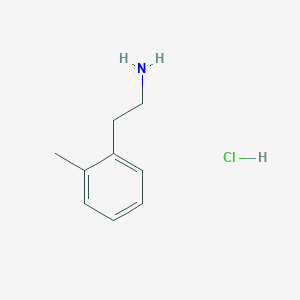
2-(o-Tolyl)ethanamine hydrochloride
説明
2-(o-Tolyl)ethanamine hydrochloride, also known as (S)-1-(o-Tolyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C9H14ClN and a molecular weight of 171.67 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-(o-Tolyl)ethanamine hydrochloride is 1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 . This indicates the presence of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom in the molecule .Physical And Chemical Properties Analysis
2-(o-Tolyl)ethanamine hydrochloride is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 171.67 .科学的研究の応用
Multifunctional Biocide
2-(Decylthio)ethanamine hydrochloride demonstrates broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties. This multifunctional biocide is registered for use in various recirculating cooling water systems, as shown in both laboratory and field evaluations (Walter & Cooke, 1997).
Synthesis and Purification
2-Bromo-[1-14C]ethanamine hydrobromide (BEA) was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride using HBr. The synthesized product was purified by fractional vacuum sublimation, achieving a yield of up to 90% with purity greater than 95% (Bach & Bridges, 1982).
Antiamoebic Activity
Chalcones possessing N-substituted ethanamine were synthesized and screened for antiamoebic activity against HM1: IMSS strain of Entamoeba histolytica. Several synthesized compounds demonstrated better activity than the standard drug metronidazole (Zaidi et al., 2015).
Novel Synthetic Routes
A novel synthetic route was developed for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist. This method was highlighted for its convenience and economic efficiency (Luo et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Methylphenethylamine HCl, also known as 2-(2-methylphenyl)ethan-1-amine hydrochloride or 2-(o-Tolyl)ethanamine hydrochloride, is the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to regulate neurotransmission .
Mode of Action
2-Methylphenethylamine HCl acts as an agonist at the TAAR1 receptor . This means it binds to this receptor and activates it. The activation of TAAR1 can influence the function of monoamine transporters, which are proteins responsible for the uptake of neurotransmitters from the synaptic cleft into the presynaptic neuron .
Biochemical Pathways
The activation of TAAR1 by 2-Methylphenethylamine HCl can affect various biochemical pathways. For instance, it can influence the function of monoamine transporters, potentially altering the reuptake of important neurotransmitters such as dopamine, norepinephrine, and serotonin . This can have downstream effects on mood, cognition, and other neurological functions .
Pharmacokinetics
Metabolism likely involves enzymes such as monoamine oxidase B (MAO-B) and others . Excretion is typically renal (via the kidneys) .
Result of Action
The activation of TAAR1 by 2-Methylphenethylamine HCl can lead to changes in neurotransmission, potentially affecting various neurological and psychological functions .
Action Environment
The action, efficacy, and stability of 2-Methylphenethylamine HCl can be influenced by various environmental factors. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as genetics can influence how an individual responds to the compound, as genetic variations can affect the function of the TAAR1 receptor and other components of the relevant biochemical pathways .
特性
IUPAC Name |
2-(2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-4-2-3-5-9(8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZLKLLQGKKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55755-18-5 | |
| Record name | 2-(2-methylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



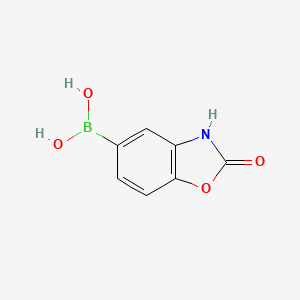
![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)

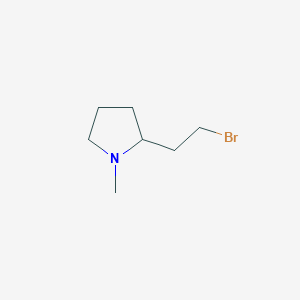
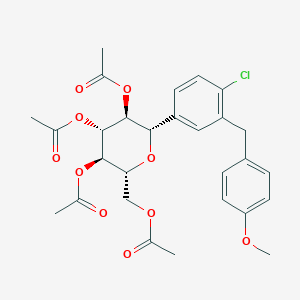
![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)
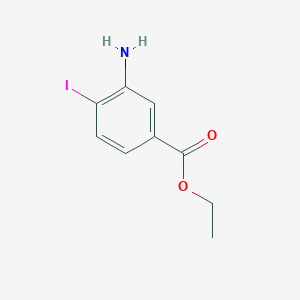

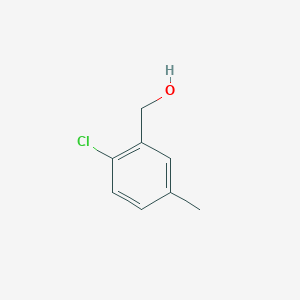

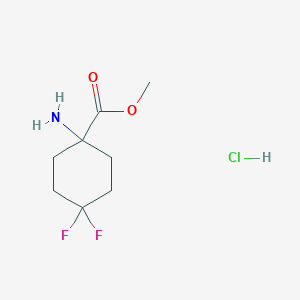
![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)
